molecular formula C12H10BrFN2O B7584755 2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one

2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one

Cat. No. B7584755
M. Wt: 297.12 g/mol
InChI Key: GYQJYNLFLRSEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one, also known as BFMP, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. This compound is a member of the pyridazinone family and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one inhibits the activity of the MAPK pathway by binding to the kinase domain of MAPKs. This binding prevents the phosphorylation of downstream targets, leading to a decrease in the activity of the pathway. The exact mechanism of 2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one's binding to MAPKs is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one has been found to exhibit a range of biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. 2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one in lab experiments is its specificity for the MAPK pathway. This specificity allows researchers to investigate the function of this pathway without affecting other cellular processes. However, one limitation of 2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the use of 2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one in scientific research. One potential application is in the study of cancer biology. The MAPK pathway is often dysregulated in cancer cells, making 2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one a potential therapeutic agent for cancer treatment. Another future direction is in the study of neurological diseases, as the MAPK pathway has been implicated in the pathogenesis of these diseases. Additionally, further investigation is needed to fully understand the mechanism of 2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one's binding to MAPKs and to develop more potent and specific inhibitors of this pathway.
Conclusion:
In conclusion, 2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. Its specificity for the MAPK pathway makes it a useful tool for investigating the function of this pathway in various biological processes. Further research is needed to fully understand the mechanism of 2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one's binding to MAPKs and to develop more potent and specific inhibitors of this pathway.

Synthesis Methods

The synthesis of 2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one involves the reaction of 4-bromo-3-fluorobenzyl bromide and 6-methylpyridazin-3-one in the presence of a base such as potassium carbonate. This reaction leads to the formation of 2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one as a white solid. The purity of the compound can be improved through recrystallization from solvents such as ethanol or methanol.

Scientific Research Applications

2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one has been used in various scientific research studies as a tool to investigate the function of certain biological pathways. One of the most notable applications of 2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one is in the study of the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in a range of cellular processes, including cell proliferation, differentiation, and survival. 2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one has been found to inhibit the activity of the MAPK pathway, making it a useful tool for studying the role of this pathway in various biological processes.

properties

IUPAC Name

2-[(4-bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2O/c1-8-2-5-12(17)16(15-8)7-9-3-4-10(13)11(14)6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQJYNLFLRSEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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